Pironetin

Übersicht

Beschreibung

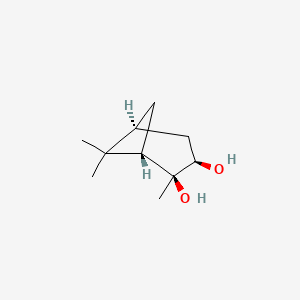

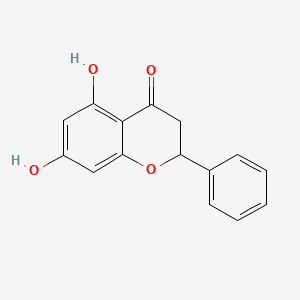

Pironetin is a bacterial metabolite originally isolated from Streptomyces that has diverse biological activities, including anti-proliferative, immunosuppressive, and plant growth regulatory properties .

Synthesis Analysis

The Synthesis and Evaluation of Pironetin and Pironetin Analogs as Ovarian Cancer Chemotherapeutic Agents was discussed in a dissertation . The synthesis involved Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .Molecular Structure Analysis

Pironetin forms a covalent bond to cysteine-316 in α-tubulin via a Michael addition reaction . The crystal structure of the tubulin-pironetin complex revealed that pironetin perturbs the T7 loop and helix H8 of α-tubulin .Chemical Reactions Analysis

Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule . The Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions were used in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .Physical And Chemical Properties Analysis

Pironetin has a molecular formula of C19H32O4, an average mass of 324.455 Da, and a mono-isotopic mass of 324.230072 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 473.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: Microtubule Polymerization Inhibitor

Pironetin is well-known for its role as a microtubule polymerization inhibitor . It binds covalently to α-tubulin at cysteine-316, which destabilizes microtubule dynamics . This action halts the cell cycle in the M phase, making pironetin a potent anticancer agent with an IC50 in the range of 1.5–26 nM . Its ability to disrupt microtubules is crucial for cancer therapeutics, as it can inhibit tumor growth significantly.

Antiproliferative Activity

The antiproliferative activity of pironetin against cultured cancer cells is another key application. By binding to α-tubulin, pironetin prevents the normal dynamic processes of tubulin polymerization, which are essential for cell division and growth . This makes it a valuable tool for research into cell cycle regulation and cancer cell proliferation.

Structural Biology and Drug Design

Pironetin’s interaction with α-tubulin provides a basis for the rational design of chemotherapeutics targeting α-tubulin . Structural biology can utilize the crystallographic data of pironetin bound to α-tubulin to design new analogs with improved efficacy and reduced resistance in cancer treatment.

Molecular Docking Studies

Molecular docking studies of pironetin analogues, such as cryptoconcatones, have been conducted to understand their binding capacity to α-tubulin . These studies help in delineating structure–binding relationships and contribute to the design of new compounds with targeted action against cancer cells.

Understanding Mechanisms of Action

Research into the mechanisms of action of compounds structurally similar to pironetin, like cryptoconcatones, is facilitated by pironetin’s known binding properties . This aids in a better understanding of how these compounds exert their antiproliferative effects, which is vital for developing new anticancer strategies.

Comparative Analysis with Other MTAs

Pironetin serves as a comparative agent against other microtubule-targeting agents (MTAs) like vinblastine and taxol . By understanding the unique binding site and mechanism of pironetin, researchers can explore alternative pathways for drug development that might circumvent the resistance often developed against β-tubulin-targeting drugs.

Wirkmechanismus

Target of Action

Pironetin is a natural product that primarily targets α-tubulin , a protein that is a key component of microtubules . Microtubules are dynamic structures that play crucial roles in various cellular processes, including cell division . Pironetin specifically binds to the Cysteine-316 residue of α-tubulin .

Mode of Action

Pironetin interacts with its target, α-tubulin, by forming a covalent bond with the Cysteine-316 residue . This covalent bonding is achieved through a Michael addition reaction . The binding of Pironetin to α-tubulin perturbs the T7 loop and helix H8 of α-tubulin . These elements are essential for establishing longitudinal tubulin contacts in microtubules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

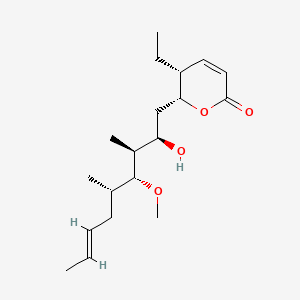

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pironetin | |

CAS RN |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate](/img/structure/B1678393.png)